molecular formula C10H15Cl2N3 B7818508 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B7818508
M. Wt: 248.15 g/mol
InChI Key: NTGJUBKALHXJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3 and a molecular weight of 248.15 g/mol. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 5-methyl-1H-benzimidazole. The general synthetic route involves the following steps:

  • Nitration: The 5-methyl-1H-benzimidazole is nitrated to introduce a nitro group at the 2-position.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.

  • Dihydrochloride Formation: The amine group is protonated to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Further reduction of the compound can lead to the formation of different amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Different amine derivatives, including secondary and tertiary amines.

  • Substitution Products: Alkylated or aminated derivatives of the original compound.

Scientific Research Applications

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and parasitic infections.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is similar to other benzimidazole derivatives, such as albendazole and mebendazole, which are also used in medical applications. its unique structural features and chemical properties make it distinct in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • Albendazole

  • Mebendazole

  • Thiabendazole

  • Oxfendazole

Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGJUBKALHXJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24625-24-9
Record name 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.